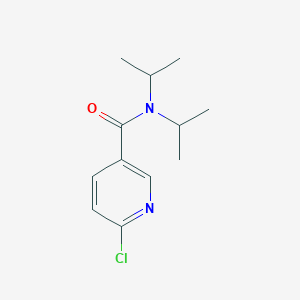

2-(Cyclobutylamino)isonicotinonitrile

Übersicht

Beschreibung

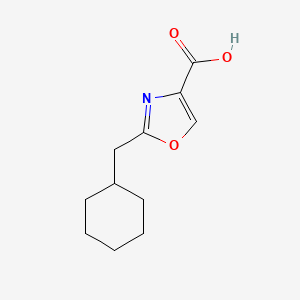

2-(Cyclobutylamino)isonicotinonitrile is a chemical compound with the CAS Number: 1250384-31-6 . It has a molecular weight of 173.22 and its IUPAC name is 2-(cyclobutylamino)isonicotinonitrile .

Molecular Structure Analysis

The InChI code for 2-(Cyclobutylamino)isonicotinonitrile is 1S/C10H11N3/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9/h4-6,9H,1-3H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

2-(Cyclobutylamino)isonicotinonitrile has a molecular weight of 173.22 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Selective Cyclo-oxygenase-2 Inhibition

- The selective inhibition of cyclo-oxygenase-2 (COX-2) has been studied for its potential in treating various conditions. For example, parecoxib, a prodrug of valdecoxib, was found to significantly diminish acetylcholine-induced vasodilation in patients with essential hypertension, indicating that COX-2 plays a role in vasodilator prostaglandin production in certain pathological states, including essential hypertension (Bulut et al., 2003).

- The roles of prostaglandin synthesis in excitotoxic brain diseases were explored, suggesting the potential therapeutic use of COX-2 inhibitors in preventing neuronal loss after the onset of neuronal excitatory diseases (Takemiya et al., 2007).

- In a rat model of peritoneal endometriosis, the selective COX-2 inhibitor parecoxib significantly suppressed the growth of endometrial implants with an antiangiogenic effect, indicating its potential application in treating endometriosis (Machado et al., 2010).

Scientific Reviews and Analyses

- A scientometric review analyzed global trends and gaps in studies about 2,4-D herbicide toxicity, providing insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating the importance of such studies in understanding the environmental and health impacts of widely used chemicals (Zuanazzi et al., 2020).

- The Ames Test, widely used to detect mutagenicity in compounds, was reviewed for its application in assessing 2-Alkylcyclobutanones, a radiolytic product generated from foods subjected to irradiation. This research underscores the importance of evaluating the safety of compounds formed during food processing (Barbezan et al., 2017).

Other Relevant Findings

- The review on "Cyclodextrins in Drug Delivery" highlighted the importance of these cyclic oligosaccharides in drug delivery systems, emphasizing their role in improving drug solubility, dissolution, bioavailability, safety, and stability (Challa et al., 2005).

- Type II intramolecular cycloadditions were reviewed for their efficacy and power in constructing bridged ring systems, indicating the significance of these reactions in synthetic organic chemistry (Min et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(cyclobutylamino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9/h4-6,9H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQFOEROXVJDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclobutylamino)isonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)

amine](/img/structure/B1399485.png)

![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)

amine](/img/structure/B1399491.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)